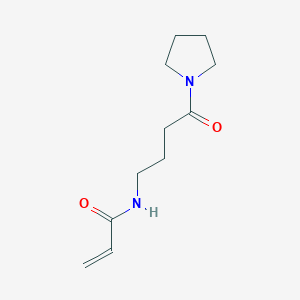

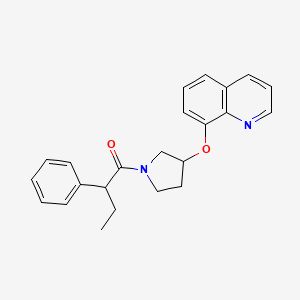

![molecular formula C14H12O3 B2881561 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde CAS No. 853233-62-2](/img/structure/B2881561.png)

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde

Übersicht

Beschreibung

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” is a chemical compound . It has been used in the preparation of a new series of benzothiazole schiff bases which display antitumor activity against cervical cancer .

Synthesis Analysis

The synthesis of “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” involves complex chemical reactions . The quantum chemical computations were manipulated by density functional theory (DFT) method . Thin layer chromatography (TLC) analysis indicated consumption of starting material after 15 minutes .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” has been analyzed using X-ray diffraction techniques . The functional groups and vibrational modes were analyzed by spectral studies .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” are complex and involve multiple steps . The reaction mixture immediately turned deep green (exothermic reaction), and DDQH2 started precipitating within 1 minute .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” have been analyzed. It is a yellow to light brown crystalline powder .Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone . They have gained significant attention due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .

Antimicrobial Applications

This compound can be used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . They have substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Development of Antimicrobial Candidates

The compound can be used in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited antimicrobial activity against a variety of pathogenic bacterial and fungal organisms .

Broad Spectrum Antibacterial Effects

The compound has been found to have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . This makes it a potential lead compound for drug discovery .

Synthesis of 4-Hydroxcoumarin Derivatives

“4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde” can be used in the synthesis of 4-hydroxcoumarin derivatives . These derivatives have low toxicity and are prospective lead compounds .

Antioxidative and Antibacterial Activities

The compound can be used in the preparation of benzopyranodicoumarins, which have been evaluated for their antioxidative and antibacterial activities .

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

More research is needed to understand the compound’s role in biochemical pathways .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be investigated .

Eigenschaften

IUPAC Name |

4-hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8-9,16-17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQWLVZLQOKLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

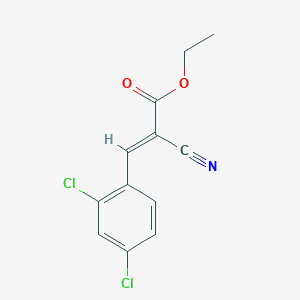

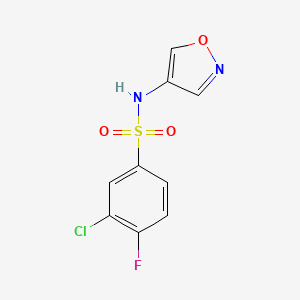

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881478.png)

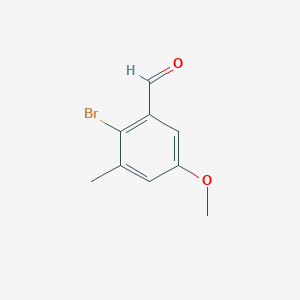

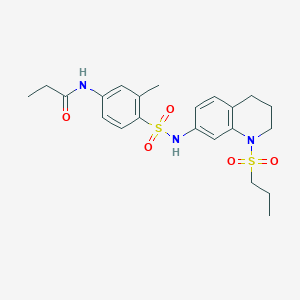

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2881486.png)

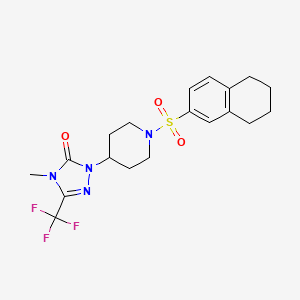

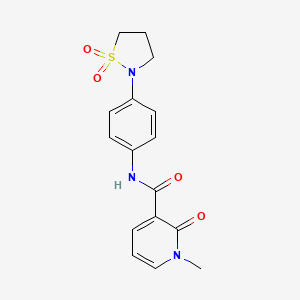

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)